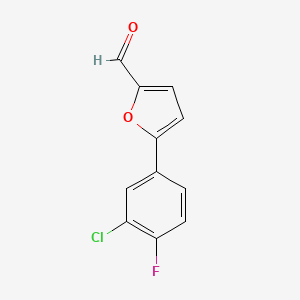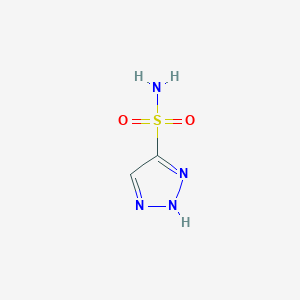
1H-1,2,3-triazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-triazole-5-sulfonamide is a type of triazole compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazole derivatives can be synthesized via copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . Another method involves a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for a similar compound, 1-methyl-1H-1,2,3-triazole-5-sulfonamide, is 1S/C3H6N4O2S/c1-7-3 (2-5-6-7)10 (4,8)9/h2H,1H3, (H2,4,8,9) .
Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions. For instance, new 2-(phenylsulfonyl)-2H-1,2,3-triazole can be synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.17 . It is a powder at room temperature .
作用機序
Target of Action
1H-1,2,3-triazole-5-sulfonamide is a compound that has been found to interact with several biological targets. It has been reported to have antiviral and antibacterial activities, suggesting that it may interact with enzymes or proteins essential to these organisms. For instance, it has been suggested that this compound may interact with the RNA-dependent RNA polymerase (RdRp) of the influenza virus A (H1N1) . In the context of antibacterial activity, it has been shown to inhibit common human pathogenic bacteria .
Mode of Action
The interaction of this compound with its targets leads to changes in the biological processes of the organisms. For instance, it disrupts the replication cycle of viruses, allowing the body to eliminate them more easily . In the case of bacteria, it interacts with microbial enzymes, exerting antibacterial effects . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these biomolecular targets .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of antiviral activity, it disrupts the replication cycle of viruses . As for its antibacterial activity, it interacts with microbial enzymes, leading to the inhibition of bacterial growth . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
1h-1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of viruses and bacteria. It disrupts the replication cycle of viruses , and inhibits the growth of bacteria by interacting with microbial enzymes . These actions lead to the elimination of these organisms from the body.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the introduction of electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound . This suggests that the chemical environment in which this compound acts can influence its efficacy and stability.
Safety and Hazards
1H-1,2,3-triazole-5-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
将来の方向性
Triazole compounds, including 1H-1,2,3-triazole-5-sulfonamide, have shown promising results in various fields of medicinal chemistry. They have been used as a bioisostere for obtaining libraries of new medicinally important scaffolds . Future research may focus on further investigation and evaluation of potential inhibition against various diseases .
特性
IUPAC Name |
2H-triazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIIVJKIXMLKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
![3-[(4-Acetylphenyl)amino]-2-chloro-5-methylcyclohex-2-en-1-one](/img/structure/B2622021.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
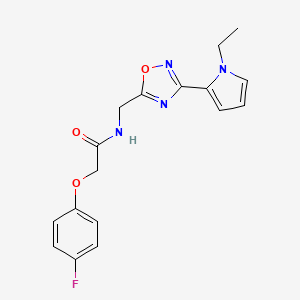
![N-cyclopentyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2622028.png)
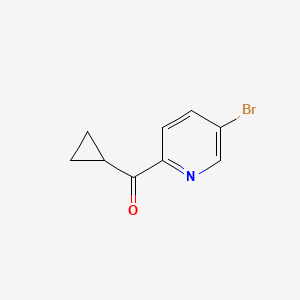
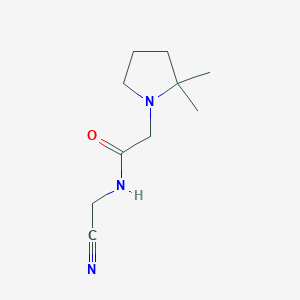
![1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2622033.png)

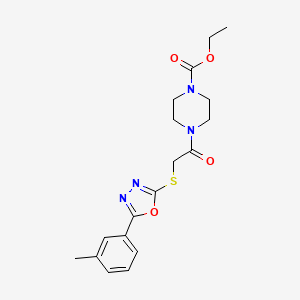
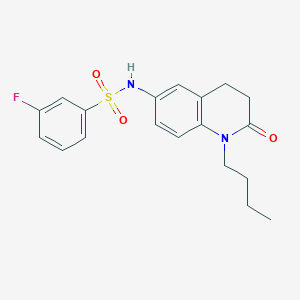
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2622039.png)
